2-Bromo-4-chloro-5-fluorobenzoic acid
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Overview
Description
2-Bromo-4-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a member of the benzoic acid family, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring. This compound is a white solid with a melting point around 250°C.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of potential therapeutic agents, such as antidiabetic drugs and antiviral medications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Safety and Hazards
The compound is associated with certain hazards. It has been classified under hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that benzoic acid derivatives can influence a variety of biochemical pathways due to their potential interactions with different enzymes and receptors .
Pharmacokinetics
It’s known that the compound is soluble in water and methanol , which could influence its absorption and distribution in the body.
Result of Action
It’s known that the compound can be used in the synthesis of various other compounds , suggesting that it may have a role in facilitating certain chemical reactions.
Preparation Methods
The synthesis of 2-Bromo-4-chloro-5-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination, chlorination, and fluorination of benzoic acid derivatives. The reaction conditions often involve the use of reagents like N-bromosuccinimide for bromination, sulfuryl chloride for chlorination, and fluorinating agents such as Selectfluor .
Industrial production methods focus on optimizing yield and purity. For example, a process might start with 2-chlorobenzoic acid, which undergoes bromination using N-bromosuccinimide in the presence of a catalyst, followed by fluorination under controlled conditions to achieve high purity and yield .
Chemical Reactions Analysis
2-Bromo-4-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to alcohols using agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds .
Comparison with Similar Compounds
2-Bromo-4-chloro-5-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:
5-Bromo-2-chloro-4-fluorobenzoic acid: Similar in structure but with different positions of halogen atoms, affecting its reactivity and applications.
2-Bromo-4,5-difluorobenzoic acid: Contains an additional fluorine atom, which can influence its chemical properties and uses.
2-Bromo-5-fluorobenzoic acid: Lacks the chlorine atom, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct reactivity and makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECPABOCRIPABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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